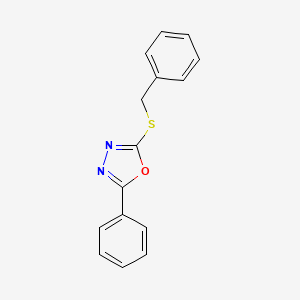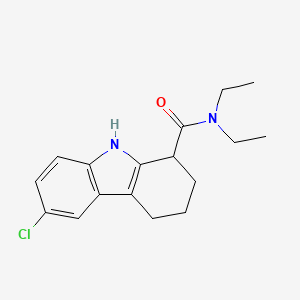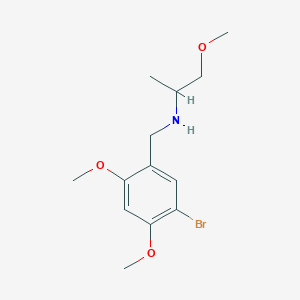
1-acetyl-N-(3,4-difluorophenyl)-5-indolinesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-acetyl-N-(3,4-difluorophenyl)-5-indolinesulfonamide is a chemical compound that has been studied extensively for its potential applications in scientific research. It is commonly referred to as compound 1 and is known for its unique chemical structure, which includes an indoline ring and a sulfonamide group.
Aplicaciones Científicas De Investigación
Compound 1 has been studied extensively for its potential applications in scientific research. It has been shown to have anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs. Additionally, it has been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease.
Mecanismo De Acción
The mechanism of action of compound 1 is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. Specifically, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation and pain. It has also been shown to inhibit the activity of histone deacetylases (HDACs), which are proteins that play a role in gene expression.
Biochemical and Physiological Effects
Compound 1 has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models, suggesting that it may be useful for the treatment of inflammatory diseases. Additionally, it has been shown to have anti-cancer properties, inhibiting the growth and proliferation of cancer cells in vitro and in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using compound 1 in lab experiments is its unique chemical structure, which allows for the exploration of new pathways and mechanisms of action. Additionally, it has been shown to be effective in a variety of different experimental models, making it a versatile tool for scientific research. However, one limitation of using compound 1 is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are several future directions for research on compound 1. One area of interest is the development of new drugs based on its chemical structure. Additionally, further research is needed to fully understand its mechanism of action and to explore its potential applications in the treatment of neurodegenerative diseases. Finally, there is a need for further studies to explore the safety and toxicity of compound 1, particularly in human subjects.
Métodos De Síntesis
The synthesis of compound 1 involves several steps, including the preparation of the indoline ring and the sulfonamide group. The indoline ring is typically prepared through a condensation reaction between an aryl amine and an aldehyde, while the sulfonamide group is introduced through a reaction between a sulfonyl chloride and an amine. The resulting compound is then acetylated to produce the final product, 1-acetyl-N-(3,4-difluorophenyl)-5-indolinesulfonamide.
Propiedades
IUPAC Name |
1-acetyl-N-(3,4-difluorophenyl)-2,3-dihydroindole-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F2N2O3S/c1-10(21)20-7-6-11-8-13(3-5-16(11)20)24(22,23)19-12-2-4-14(17)15(18)9-12/h2-5,8-9,19H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEIGVWMQMAHAGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C1C=CC(=C2)S(=O)(=O)NC3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-acetyl-N-(3,4-difluorophenyl)-2,3-dihydro-1H-indole-5-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{2-[(2-furylmethyl)thio]ethyl}-4-iodobenzamide](/img/structure/B4973132.png)

![N-(2-(1,3-benzodioxol-5-yl)-1-{[(4-methylphenyl)amino]carbonyl}vinyl)-4-methylbenzamide](/img/structure/B4973144.png)
![2-[4-(2,3-dimethylphenoxy)phenyl]-5-methyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4973152.png)
![ethyl (5-{3-[(4-fluorobenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B4973155.png)



![1-[2-oxo-2-(2,2,4-trimethyl-3,4-dihydro-1(2H)-quinolinyl)ethyl]-2,5-pyrrolidinedione](/img/structure/B4973169.png)
![ethyl 2-methyl-9-[2-(4-morpholinyl)ethyl]-9H-imidazo[1,2-a]benzimidazole-3-carboxylate hydrochloride](/img/structure/B4973175.png)

![4-[5-{2-[(4-fluorobenzyl)oxy]benzylidene}-2,4,6-trioxotetrahydro-1(2H)-pyrimidinyl]benzoic acid](/img/structure/B4973197.png)
![ethyl 2-amino-3-{[(2,5-dimethoxyphenyl)amino]carbonyl}-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate](/img/structure/B4973210.png)
![N-phenyl-3-[1-(1,3-thiazol-5-ylcarbonyl)-4-piperidinyl]propanamide](/img/structure/B4973217.png)